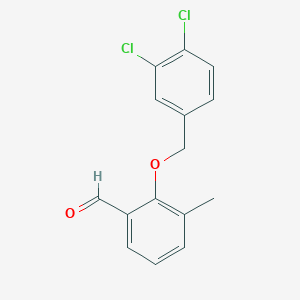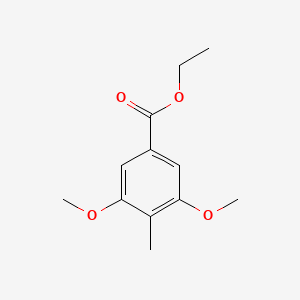![molecular formula C27H28F3N3O3S B14888939 N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)
N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a dibenzoazepine core, a cyclohexyl group, and a trifluoromethoxybenzenesulfonimidamide moiety
準備方法
The synthesis of N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route starts with the preparation of the dibenzoazepine core, which is then functionalized to introduce the cyclohexyl and trifluoromethoxybenzenesulfonimidamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amine groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens or nucleophiles.
科学的研究の応用
N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its unique properties are being explored for therapeutic applications, including as potential drugs for treating neurological disorders.
作用機序
The mechanism by which N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide exerts its effects involves interactions with specific molecular targets. The dibenzoazepine core can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and reach its targets. The sulfonimidamide moiety can form hydrogen bonds with proteins, influencing their structure and function .
類似化合物との比較
Compared to other compounds with similar structural motifs, N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide stands out due to its unique combination of functional groups. Similar compounds include:
10,11-Dihydro-5H-dibenzo[b,f]azepine derivatives: These compounds share the dibenzoazepine core but lack the cyclohexyl and trifluoromethoxybenzenesulfonimidamide groups.
Cyclohexyl derivatives: Compounds with a cyclohexyl group but different substituents on the aromatic rings.
Trifluoromethoxybenzenesulfonimidamide derivatives: These compounds contain the trifluoromethoxybenzenesulfonimidamide moiety but have different core structures
This unique combination of structural elements gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C27H28F3N3O3S |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
(1S,2R,6S)-2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C27H28F3N3O3S/c28-27(29,30)36-20-14-16-21(17-15-20)37(31,35)32-22-8-5-11-25(26(22)34)33-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)33/h1-4,6-7,9-10,14-17,22,25-26,34H,5,8,11-13H2,(H2,31,32,35)/t22-,25+,26+,37?/m0/s1 |
InChIキー |
GVWYNMONXBLGJQ-VMTOLDHRSA-N |
異性体SMILES |
C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=N)(=O)C5=CC=C(C=C5)OC(F)(F)F |
正規SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=N)(=O)C5=CC=C(C=C5)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


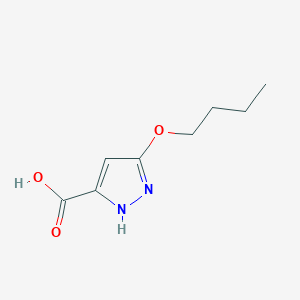
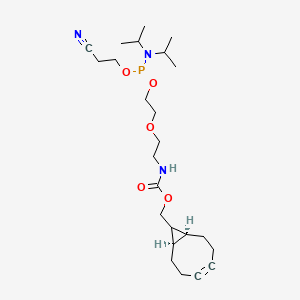
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
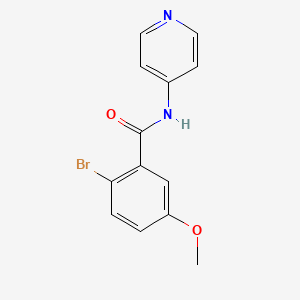
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
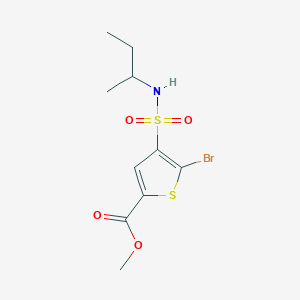
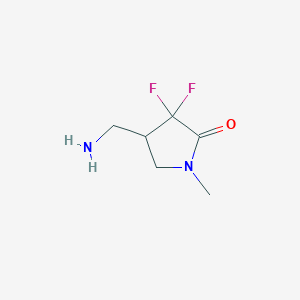
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)

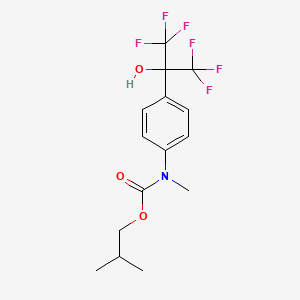
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
